1-(4-Acetylphenyl)-3-(3-pyridyl)urea
Description
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-6-12(7-5-11)16-14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H2,16,17,19) |
InChI Key |
LDRAPRMPDNJWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 |
solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Isocyanate and Amine
The most straightforward method involves reacting 4-acetylphenyl isocyanate with 3-aminopyridine. Adapted from protocols for diphenylurea derivatives, this one-step condensation proceeds under mild conditions:
Procedure :
- 4-Acetylphenyl isocyanate (1.0 equiv.) is dissolved in anhydrous chloroform at 25°C.
- 3-Aminopyridine (1.05 equiv.) is added dropwise, and the mixture is stirred for 12 hours.
- The precipitate is filtered, washed with n-hexane, and dried under vacuum.
Yield and Purity :
Mechanistic Insight :
Table 1: Direct Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Chloroform | |
| Temperature | 25°C | |
| Reaction Time | 12 hours | |
| Yield | 65–75% |
Carbodiimide-Mediated Coupling
For cases where isocyanates are inaccessible, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between 4-acetylphenylamine and 3-pyridyl isocyanate:
Procedure :
- 4-Acetylphenylamine (1.0 equiv.) and 3-pyridyl isocyanate (1.1 equiv.) are dissolved in tetrahydrofuran (THF).
- DCC (1.2 equiv.) is added, and the reaction is refluxed for 6 hours.
- The mixture is filtered to remove dicyclohexylurea byproducts and concentrated.
Challenges :
Diazotization and Coupling Approach
Adapted from a patent for N-phenyl-N'-(4-pyridyl)urea, this method employs diazotization of 3-aminopyridine followed by coupling with 4-acetylphenol:
Procedure :
Advantages :
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Coupling | 65–75% | >95% | Moderate | High |
| Carbodiimide-Mediated | 50–60% | 90–92% | Low | Moderate |
| Diazotization | 85–90% | 98% | High | High |
Optimization of Reaction Conditions
Key variables impacting yield and purity include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate urea formation but may complicate purification.
- Temperature : Elevated temperatures (>40°C) promote side reactions in carbodiimide-mediated routes.
- Catalysis : Triethylamine (1–2 mol%) enhances reaction rates in direct coupling by scavenging HCl.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
Industrial Scalability Considerations
The diazotization method offers the highest scalability, with benzene as a cost-effective solvent and minimal purification steps. In contrast, carbodiimide-mediated routes require expensive reagents and chromatographic separation, rendering them less viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The acetyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA could be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-N’-(3-PYRIDYL)UREA depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyridyl groups may play a crucial role in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Acetylphenyl)-3-(3-pyridyl)urea are compared below with analogous urea derivatives:
Structural Analogues and Their Properties
Research Findings and Implications
- Allosteric Modulation : highlights the target compound’s role as an allosteric modulator, likely due to the 3-pyridyl group’s ability to bind peripheral sites on proteins, altering conformational dynamics.
- Toxicity Profile: Unlike nitrosamine derivatives (e.g., NNK in ), the target compound lacks nitroso groups, reducing genotoxic risk. However, chronic exposure studies are needed to confirm safety.
- Drug Design : Substituent engineering (e.g., replacing acetyl with methoxyethyl in ) could optimize blood-brain barrier penetration for CNS applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
